BenchChemオンラインストアへようこそ!

bradykinin, Lys-Trp(6)-Leu(9)-

Comparative endocrinology Cardiovascular pharmacology Kinin receptor signaling

This nonapeptide, endogenous to Oncorhynchus mykiss, differs from mammalian kallidin by critical Phe6→Trp and Phe9→Leu substitutions. It produces a sustained vasopressor response in trout—opposite to mammalian kinin effects—making it the only appropriate ligand for teleost cardiovascular and kinin receptor studies. Serves as a low-potency human B2 receptor reference (IC50 20 µM). Generic mammalian kinins cannot substitute for this sequence-specific tool in comparative pharmacology or evolutionary SAR investigations.

Molecular Formula C15H22O3
Molecular Weight 0
CAS No. 152273-88-6
Cat. No. B1176934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebradykinin, Lys-Trp(6)-Leu(9)-
CAS152273-88-6
Synonymsbradykinin, Lys-Trp(6)-Leu(9)-
Molecular FormulaC15H22O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lys-Trp(6)-Leu(9)-Bradykinin (CAS 152273-88-6): A Species-Specific Lysyl-Bradykinin Analog for Comparative Kinin Pharmacology


Bradykinin, Lys-Trp(6)-Leu(9)- (CAS 152273-88-6) is a nonapeptide belonging to the kinin family and is structurally defined as an analog of lysyl-bradykinin (kallidin) [1]. The compound was first isolated and characterized from the plasma of the steelhead trout (Oncorhynchus mykiss) following incubation with porcine pancreatic glandular kallikrein, with its primary sequence established as Lys-Arg-Pro-Pro-Gly-Trp-Ser-Pro-Leu-Arg [2]. Its molecular formula is C55H88N18O12 with a molecular weight of 1193.40 g/mol . This compound represents a naturally occurring variant of the mammalian kinin system and is utilized as a research tool for investigating species-specific kinin receptor pharmacology and comparative endocrinology.

Why Generic Substitution of Lys-Trp(6)-Leu(9)-Bradykinin Fails: Amino Acid Sequence Determines Functional Pharmacology


The biological activity of kinin peptides is exquisitely sensitive to amino acid sequence variations, particularly at positions within the central pharmacophore region [1]. Bradykinin, Lys-Trp(6)-Leu(9)- differs from mammalian lysyl-bradykinin (kallidin) by two critical amino acid substitutions: Phe6→Trp and Phe9→Leu [2]. Position 6 in bradykinin analogs is known to be a key determinant of receptor binding affinity and agonist/antagonist character, while position 8 (or 9 in lysyl-bradykinin) modifications influence functional efficacy and receptor activation profiles [1]. Consequently, generic substitution of this compound with standard mammalian kinin peptides or other bradykinin analogs without these specific modifications will result in fundamentally different pharmacological outcomes, particularly in studies involving non-mammalian receptor systems or investigations of species-specific kinin signaling.

Quantitative Evidence Guide for Lys-Trp(6)-Leu(9)-Bradykinin: Direct Comparative Data for Scientific Procurement


Functional Pharmacological Response: Sustained Vasopressor Effect in Teleost Fish Model

Bolus intra-arterial injection of the purified peptide produced a strong and sustained vasopressor response in the unanaesthetized trout [1]. This represents a qualitative and functional differentiation from mammalian lysyl-bradykinin (kallidin), which typically produces vasodepressor responses in mammals [2]. The sustained nature of the response indicates distinct receptor signaling kinetics or metabolic stability in the teleost system.

Comparative endocrinology Cardiovascular pharmacology Kinin receptor signaling

Receptor Antagonism: B2 Receptor Antagonist Activity in Mammalian Cell System

The compound demonstrated antagonist potency at the human bradykinin B2 receptor with an IC50 value of 2.00 × 10^4 nM (20 μM) in a functional assay measuring inositol monophosphate accumulation in CHOdhfr- cells [1]. For context, the clinically developed B2 antagonist HOE 140 (icatibant) exhibits an IC50 of 1.07 nM at the same receptor . This represents an approximately 18,700-fold lower potency, establishing that Lys-Trp(6)-Leu(9)-bradykinin is a weak B2 antagonist in mammalian systems rather than a potent tool compound.

Receptor pharmacology B2 bradykinin receptor Antagonist characterization

Amino Acid Sequence Differentiation: Two Residue Substitutions Define Unique Pharmacophore

The sequence of bradykinin, Lys-Trp(6)-Leu(9)- contains two amino acid substitutions compared to mammalian lysyl-bradykinin (kallidin): Phe6→Trp and Phe9→Leu [1]. In structure-activity relationship studies of bradykinin-related peptides, the combination of Pro3→Hyp, Pro7→D-Phe, and Phe8→Leu modifications in the sequence Ac-D-Arg[Hyp3,D-Phe7,Leu8]-bradykinin was shown to produce potent full B2-receptor antagonists [2]. The presence of the Leu substitution at the C-terminal position in Lys-Trp(6)-Leu(9)-bradykinin may therefore contribute to altered functional properties compared to Phe-containing kinin peptides.

Peptide chemistry Structure-activity relationship Kinin analog

Species-Specific Receptor Pharmacology: B2 Receptor Subtype Differences Across Vertebrates

Pharmacological studies have demonstrated that bradykinin receptors in tissues of non-mammalian vertebrates, including fish, have appreciably different ligand binding properties compared to mammalian receptors [1]. In isolated blood vessel studies, Hoe 140 (a B2 antagonist) showed pA2 values of 9.04 in rabbit jugular vein but only 8.38 in sheep femoral artery with endothelium, demonstrating species-dependent B2 receptor pharmacology [2]. Lys-Trp(6)-Leu(9)-bradykinin was isolated specifically from trout plasma, making it a relevant tool for investigating teleost-specific kinin receptor systems where mammalian kinin peptides may not produce physiologically relevant responses.

Species-specific pharmacology B2 receptor subtypes Comparative pharmacology

Lack of Significant Activity at B1 Receptors or Other Peptide Targets

The compound was tested in vitro for inhibitory activity against Tumor Necrosis Factor alpha (TNF-α) from human PMBC cell line and showed an IC50 > 2.50 × 10^4 nM (>25 μM), indicating negligible off-target activity on this inflammatory cytokine pathway [1]. Bradykinin and its analogs typically display selectivity for B2 over B1 receptors; for example, bradykinin exhibits >3,200 nM IC50 at B1 compared to 1.1 nM at B2 [2]. While direct B1 receptor binding data for this specific compound is not available, its classification as a lysyl-bradykinin analog suggests preferential B2 receptor interaction.

Receptor selectivity B1 receptor Off-target activity

Application Scenarios for Lys-Trp(6)-Leu(9)-Bradykinin in Specialized Research Programs


Comparative Vertebrate Kinin Pharmacology: Teleost vs. Mammalian Receptor Studies

Lys-Trp(6)-Leu(9)-bradykinin is uniquely suited for comparative pharmacology studies investigating species-specific differences in kinin receptor signaling. As an endogenous teleost peptide with defined Phe6→Trp and Phe9→Leu substitutions relative to mammalian lysyl-bradykinin [1], it serves as an essential tool for characterizing ligand-receptor interactions in fish kinin systems. Researchers can employ this compound in parallel assays with mammalian kinins (e.g., bradykinin, kallidin) to elucidate evolutionary conservation and divergence of B2 receptor pharmacology across vertebrate lineages.

Cardiovascular Physiology Research in Teleost Models

This compound produces a strong and sustained vasopressor response upon intra-arterial injection in unanaesthetized trout [1], in contrast to the vasodepressor effects typically observed with kinins in mammals [2]. It is therefore the appropriate ligand for investigations of kinin-mediated cardiovascular regulation in teleost fish, where the use of mammalian kinin peptides may not recapitulate endogenous physiological signaling. Applications include studies of blood pressure regulation, vascular reactivity, and the role of the kallikrein-kinin system in fish cardiovascular homeostasis.

Peptide Structure-Activity Relationship (SAR) Studies of Kinin Analogs

The unique amino acid substitutions at positions 6 (Phe→Trp) and 9 (Phe→Leu) make this compound a valuable reference for structure-activity relationship investigations of kinin peptides [1]. By comparing its functional properties with those of bradykinin, kallidin, and other systematically modified analogs, researchers can isolate the contributions of Trp at position 6 and Leu at the C-terminal position to receptor binding affinity, functional efficacy, and metabolic stability. Such SAR studies inform the rational design of novel kinin receptor ligands [3].

Weak B2 Antagonist Reference in Mammalian Receptor Assays

With a measured IC50 of 20 μM for antagonism at the human B2 receptor in functional assays [1], this compound may serve as a low-potency reference or negative control in mammalian B2 receptor screening campaigns. Its weak antagonist activity contrasts sharply with potent B2 antagonists such as HOE 140 (IC50 = 1.07 nM) [2], providing a useful benchmark for establishing assay sensitivity windows and validating the dynamic range of B2 receptor functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for bradykinin, Lys-Trp(6)-Leu(9)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.